molecular formula C11H14ClFO6 B14241901 Acetic acid;(2-chloro-5-fluorophenyl)methanediol CAS No. 571903-68-9

Acetic acid;(2-chloro-5-fluorophenyl)methanediol

Cat. No.: B14241901
CAS No.: 571903-68-9
M. Wt: 296.67 g/mol
InChI Key: ZZPSDFORELGLQR-UHFFFAOYSA-N
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Description

Acetic acid;(2-chloro-5-fluorophenyl)methanediol is a chemical compound that combines the properties of acetic acid and a substituted phenylmethanediol This compound is of interest due to its unique chemical structure, which includes both a carboxylic acid group and a substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2-chloro-5-fluorophenyl)methanediol typically involves the following steps:

    Halogenation: The introduction of chlorine and fluorine atoms onto the aromatic ring can be achieved through electrophilic aromatic substitution reactions. Common reagents for this step include chlorine gas (Cl₂) and fluorine gas (F₂) or their respective halogenating agents.

    Esterification: The final step involves the esterification of the hydroxylated aromatic compound with acetic acid. This can be achieved using acidic catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and hydroxylation processes, followed by esterification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming (2-chloro-5-fluorophenyl)methanol.

    Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of (2-chloro-5-fluorophenyl)methanol.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Acetic acid;(2-chloro-5-fluorophenyl)methanediol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid;(2-chloro-5-fluorophenyl)methanediol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The compound may also undergo metabolic transformations in the body, resulting in active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2-chloro-5-fluorophenyl)acetic acid: Similar structure but lacks the methanediol group.

    (2-chloro-5-fluorophenyl)methanol: Similar structure but lacks the acetic acid group.

    (2-chloro-5-fluorophenyl)ethanol: Similar structure with an ethyl group instead of a methanediol group.

Uniqueness

Acetic acid;(2-chloro-5-fluorophenyl)methanediol is unique due to the presence of both acetic acid and methanediol groups, which can influence its reactivity and potential applications. The combination of chlorine and fluorine atoms on the aromatic ring further enhances its chemical properties and potential biological activity.

Properties

CAS No.

571903-68-9

Molecular Formula

C11H14ClFO6

Molecular Weight

296.67 g/mol

IUPAC Name

acetic acid;(2-chloro-5-fluorophenyl)methanediol

InChI

InChI=1S/C7H6ClFO2.2C2H4O2/c8-6-2-1-4(9)3-5(6)7(10)11;2*1-2(3)4/h1-3,7,10-11H;2*1H3,(H,3,4)

InChI Key

ZZPSDFORELGLQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=C(C=C1F)C(O)O)Cl

Origin of Product

United States

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